5-Benzylidene-3-ethyl rhodanine
Overview
Description
5-Benzylidene-3-ethyl rhodanine is a heterocyclic compound that belongs to the rhodanine family. Rhodanine derivatives are known for their diverse biological activities, including anticancer, antibacterial, antiviral, and antidiabetic properties . The structure of this compound includes a thiazolidine ring with a benzylidene group at the 5-position and an ethyl group at the 3-position. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications .
Mechanism of Action
Target of Action
5-Benzylidene-3-ethyl rhodanine, also known as BRT-1, is an active anticancer agent . The primary targets of this compound are leukemic cells . These cells are a type of cancer cell that originates in the bone marrow and is characterized by an abnormal increase in immature white blood cells.
Mode of Action
BRT-1 interacts with its targets by causing S-phase arrest and affecting DNA replication in leukemic cells . The S-phase is a period in the cell cycle during which DNA is replicated. By arresting the cells in this phase, BRT-1 prevents the cells from dividing and proliferating. This compound also affects DNA replication, a process crucial for cell division and growth. By disrupting this process, BRT-1 can further inhibit the growth and proliferation of cancer cells .
Biochemical Pathways
It is known that this compound activates apoptosis, a programmed cell death process, in leukemic cells . Apoptosis is a crucial mechanism that the body uses to get rid of damaged or unnecessary cells. By activating this process, BRT-1 can induce cell death in cancer cells, thereby inhibiting their growth and spread .
Result of Action
The molecular and cellular effects of BRT-1’s action include S-phase arrest, disruption of DNA replication, and activation of apoptosis . These effects result in the inhibition of leukemic cell growth and proliferation, and the induction of cell death . This can potentially lead to a reduction in the size of leukemic cell populations, thereby contributing to the treatment of leukemia .
Biochemical Analysis
Biochemical Properties
5-Benzylidene-3-ethyl rhodanine interacts with various enzymes, proteins, and other biomolecules. It has been found to have anticancer properties, causing S-phase arrest and affecting DNA replication in leukemic cells . This compound activates apoptosis, leading to cell death .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by causing S-phase arrest, which affects DNA replication in leukemic cells . This compound also activates apoptosis, thereby inducing cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with DNA replication processes in cells. It causes S-phase arrest, thereby affecting DNA replication . This compound also activates apoptosis, leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Benzylidene-3-ethyl rhodanine can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of 3-ethyl rhodanine with benzaldehyde in the presence of a base, such as piperidine or pyridine, under reflux conditions . The reaction typically proceeds in an aqueous ethanol solution, and the product is obtained after purification by recrystallization .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of green chemistry approaches, such as sonochemical synthesis, has been explored to enhance the efficiency and reduce the environmental impact of the production process . Sonochemical synthesis involves the use of ultrasonic waves to accelerate the reaction, leading to higher yields and shorter reaction times .
Chemical Reactions Analysis
Types of Reactions
5-Benzylidene-3-ethyl rhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antibacterial and antiviral activities.
Medicine: It has shown promising anticancer properties by inducing apoptosis in cancer cells.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
5-Benzylidene-3-ethyl rhodanine: Known for its anticancer and antibacterial properties.
5-Isopropylidene-3-ethyl rhodanine: Exhibits similar biological activities but with different potency.
Thiazolidinedione derivatives: Used as antidiabetic agents.
Uniqueness
This compound stands out due to its broad spectrum of biological activities and its potential as a lead compound for the development of new therapeutic agents . Its ability to induce apoptosis in cancer cells and inhibit carbonic anhydrase enzymes makes it a unique and valuable compound in medicinal chemistry .
Properties
IUPAC Name |
5-benzylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NOS2/c1-2-13-11(14)10(16-12(13)15)8-9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDPYAPUFMILTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CC=C2)SC1=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201214959 | |
Record name | 3-Ethyl-4-oxo-5-benzylidene-1,3-thiazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201214959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18331-34-5 | |
Record name | 3-Ethyl-4-oxo-5-benzylidene-1,3-thiazolidine-2-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18331-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl-4-oxo-5-benzylidene-1,3-thiazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201214959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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